molecular formula C19H22ClN3O3 B6001381 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one

3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one

Cat. No.: B6001381
M. Wt: 375.8 g/mol
InChI Key: PLMAZDPPMRIUIQ-UHFFFAOYSA-N
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Description

3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the oxadiazole ring, the introduction of the cyclobutyl group, and the attachment of the morpholine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one apart is the combination of the oxadiazole ring, cyclobutyl group, and morpholine moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-[5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c20-15-4-2-14(3-5-15)19(8-1-9-19)18-22-21-16(26-18)6-7-17(24)23-10-12-25-13-11-23/h2-5H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMAZDPPMRIUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NN=C(O3)CCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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